Tau Peptide (273-284)
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Overview
Description
Tau Peptide (273-284) is a fragment of the tau protein, which is a microtubule-associated protein essential for the development and maintenance of the nervous system. This peptide encompasses the PHF6* region, which plays a central role in tau aggregation. Tau dysfunction is associated with a class of diseases called tauopathies, where tau is found in an aggregated form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tau Peptide (273-284) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Cleavage of the peptide from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Tau Peptide (273-284) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Tau Peptide (273-284) can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitution through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific enzymes or chemical reagents for mutagenesis.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxide or sulfone derivatives, while reduction will yield reduced forms of the peptide.
Scientific Research Applications
Tau Peptide (273-284) has numerous applications in scientific research:
Chemistry: Used in studies of peptide aggregation and folding.
Biology: Investigated for its role in tauopathies and neurodegenerative diseases.
Medicine: Potential target for therapeutic interventions in diseases like Alzheimer’s.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
Tau Peptide (273-284) exerts its effects primarily through its role in tau aggregation. The peptide can self-assemble into oligomers and fibrils, which are characteristic of tauopathies. The molecular targets include microtubules and other tau molecules, leading to the formation of neurofibrillary tangles. The pathways involved are related to protein misfolding and aggregation .
Comparison with Similar Compounds
Similar Compounds
Aβ Peptide: Another peptide involved in neurodegenerative diseases, specifically Alzheimer’s.
α-Synuclein: A protein associated with Parkinson’s disease.
Uniqueness
Tau Peptide (273-284) is unique due to its specific role in tau aggregation and its involvement in tauopathies. Unlike Aβ and α-synuclein, which are associated with different neurodegenerative diseases, Tau Peptide (273-284) is specifically linked to tau-related pathologies .
Conclusion
Tau Peptide (273-284) is a crucial fragment of the tau protein with significant implications in neurodegenerative diseases. Its synthesis, chemical reactions, and applications in research make it a valuable compound for scientific exploration and potential therapeutic development.
Properties
Molecular Formula |
C62H113N17O17 |
---|---|
Molecular Weight |
1368.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C62H113N17O17/c1-11-35(9)50(79-61(94)51(36(10)12-2)78-55(88)40(22-23-45(67)80)72-59(92)49(34(7)8)77-54(87)37(19-13-16-24-63)69-47(82)31-66)60(93)75-42(29-46(68)81)57(90)71-38(20-14-17-25-64)52(85)70-39(21-15-18-26-65)53(86)73-41(27-32(3)4)56(89)74-43(30-48(83)84)58(91)76-44(62(95)96)28-33(5)6/h32-44,49-51H,11-31,63-66H2,1-10H3,(H2,67,80)(H2,68,81)(H,69,82)(H,70,85)(H,71,90)(H,72,92)(H,73,86)(H,74,89)(H,75,93)(H,76,91)(H,77,87)(H,78,88)(H,79,94)(H,83,84)(H,95,96)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-,51-/m0/s1 |
InChI Key |
IRMXFFYUSSJOLP-JMSLSRMMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CN |
Origin of Product |
United States |
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